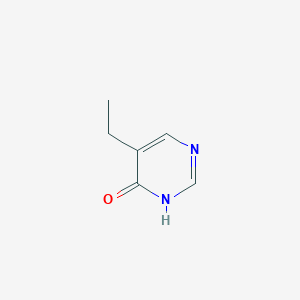

5-Ethylpyrimidin-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNCSGUMGMVACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497588 | |

| Record name | 5-Ethylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25198-98-5 | |

| Record name | 5-Ethylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyrimidine Chemistry and Its Biological Significance

Pyrimidines are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. ignited.innih.gov This fundamental structure is a cornerstone of life itself, forming the basis for three of the five primary nucleobases in nucleic acids: cytosine, thymine, and uracil. nih.govsemanticscholar.orgmicrobenotes.com The presence of this pyrimidine (B1678525) core in DNA and RNA underscores its profound biological importance. ignited.innih.gov Beyond their role in genetics, pyrimidine derivatives are integral to a wide array of biological molecules, including certain vitamins like thiamine (B1217682) (Vitamin B1) and various coenzymes. semanticscholar.org

The inherent chemical properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and various chemical reactions, make it a "privileged scaffold" in medicinal chemistry. semanticscholar.org This means that the pyrimidine structure is a common feature in many biologically active compounds, both natural and synthetic. semanticscholar.orgnih.gov Researchers have extensively explored modifications to the pyrimidine ring to develop a multitude of therapeutic agents. These efforts have led to the creation of drugs with a broad spectrum of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ignited.inacs.orgnih.gov The continued investigation into pyrimidine chemistry is driven by the quest for new and more effective therapeutic agents to address a range of diseases. ignited.inacs.org

Historical Context of 5 Ethylpyrimidin 4 Ol Research and Development

While the broader study of pyrimidines dates back to the 19th century, with early work focusing on derivatives synthesized from reactions of amidines with compounds like ethyl acetoacetate (B1235776), the specific investigation of 5-Ethylpyrimidin-4-ol is a more recent development. researchgate.net Much of the foundational research on pyrimidine (B1678525) derivatives was driven by their identification as key components of nucleic acids and their potential as therapeutic agents. semanticscholar.org

The exploration of specifically substituted pyrimidines, such as those with an ethyl group at the 5-position, gained momentum as researchers began to understand the structure-activity relationships of these compounds. The synthesis of various substituted pyrimidines, including those with alkyl groups, has been a subject of interest for creating diverse chemical libraries for screening purposes. For instance, research has been conducted on the synthesis of related compounds like 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine, which has been studied for its structural and chemical properties. acs.orgnih.govresearchgate.net The development of synthetic methodologies for such compounds has been crucial for advancing the field.

Current Research Landscape and Future Directions for 5 Ethylpyrimidin 4 Ol

Established Synthetic Routes to this compound

The formation of this compound is achieved through several reliable synthetic pathways, primarily involving the construction of the pyrimidine ring from acyclic precursors or the modification of existing pyrimidine structures.

Cyclization Reactions for Pyrimidine Ring Formation

The most fundamental approach to synthesizing the pyrimidine scaffold is through cyclocondensation reactions, where a three-carbon component reacts with a molecule containing an N-C-N moiety. thieme-connect.de These reactions are versatile and can be adapted to produce a wide range of substituted pyrimidines. mdpi.com

A classical and widely employed method for pyrimidine synthesis involves the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with guanidine (B92328). thieme-connect.de This reaction, often referred to as the "Principal Synthesis," is typically performed under alkaline conditions, for example, using sodium ethoxide in ethanol. thieme-connect.deevitachem.com The general mechanism involves the reaction of the N-C-N fragment of guanidine with the 1,3-dicarbonyl system of the ketoester to form the heterocyclic ring. thieme-connect.de

While the direct synthesis of this compound from ethyl propionylacetate and a suitable amidine is a standard approach, related syntheses highlight the utility of these building blocks. For instance, 2-aminopyrimidine (B69317) derivatives are readily synthesized by treating β-ketoesters with guanidine hydrochloride. lookchem.com A similar strategy is used for the synthesis of 5-Bromo-6-ethylpyrimidin-4-ol, which starts with ethyl acetoacetate and guanidine, followed by bromination and cyclization steps. evitachem.com Multi-component reactions, like the Biginelli reaction, also utilize ethyl acetoacetate and guanidine derivatives in the presence of an aldehyde to produce dihydropyrimidines, further demonstrating the robust nature of this synthetic strategy. units.it

Table 1: Cyclization Reaction with Guanidine Derivatives

| Starting Materials (Three-Carbon Unit) | Starting Materials (N-C-N Unit) | Typical Conditions | Product Type |

|---|---|---|---|

| Ethyl Acetoacetate / Related β-ketoesters | Guanidine, Guanidine hydrochloride | Alkaline (e.g., NaOEt in EtOH), Microwave irradiation | 2-Aminopyrimidine derivatives |

| Ethyl Acetoacetate, Aldehyde | Guanidine hydrochloride | Microwave irradiation, NaHCO₃ | 2-Amino-dihydropyrimidines |

A specific synthetic route has been developed for a close analogue, 5-fluoro-6-ethyl-4-hydroxypyrimidine, which illustrates an alternative cyclization strategy. google.com This method utilizes readily available starting materials like methyl α-fluoropropionoacetate or its ethyl ester equivalent. google.com The synthesis proceeds in two main steps:

Enamination : The starting α-fluoro propionyl acetate (B1210297) ester is dissolved in a solvent such as methanol (B129727) and treated with ammonia (B1221849) gas. This step selectively converts the carbonyl group on the propionyl moiety into an enamine. google.com

Cyclization : The resulting enamine product is then cyclized with formamide (B127407) in the presence of a base, like sodium methoxide, to yield the final 5-fluoro-6-ethyl-4-hydroxypyrimidine product. google.com

This pathway is noted for its use of inexpensive reagents and mild reaction conditions, making it suitable for larger-scale production. google.com

Reduction of Pyrimidine Derivatives to this compound

The synthesis of this compound can also be accomplished by the chemical reduction of a suitably functionalized pyrimidine precursor. This strategy often involves the deprotection of a hydroxyl group. For example, a common synthetic tactic is the hydrogenation of a benzyloxy-substituted pyrimidine. nih.gov In this process, a compound like 5-ethyl-4-(benzyloxy)pyrimidine can be treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst to cleave the benzyl (B1604629) ether and yield the desired this compound. nih.gov

It is important to note that direct reduction of the pyrimidine ring itself can be complex. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the heterocyclic ring, leading to dihydropyrimidine (B8664642) derivatives, rather than simply acting on a substituent. researchgate.net The outcome of such reductions is highly dependent on the substitution pattern of the pyrimidine ring; electron-donating groups may favor the reduction of exocyclic functions, whereas electron-withdrawing groups can promote the reduction of the ring itself. researchgate.net

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of analogues through functionalization at its reactive sites, most notably the hydroxyl group.

Functionalization at the Hydroxyl Group

The hydroxyl group at the C4 position of the pyrimidine ring is a key handle for introducing diverse chemical functionalities. Common derivatization strategies include conversion to a leaving group for subsequent substitution, or formation of ethers and esters.

Chlorination : A frequent and critical derivatization is the conversion of the 4-hydroxyl group into a chloro group. This is typically achieved by treating the pyrimidinol with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The resulting 4-chloropyrimidine (B154816) is a highly versatile intermediate for nucleophilic substitution reactions.

O-Alkylation : The hydroxyl group can readily undergo O-alkylation to form ethers. For instance, the hydroxyl group of 2,4-diamino-6-ethyl-5-hydroxypyrimidine (B1629522) can act as a nucleophile, attacking an alkyl halide (such as 1,3-dibromopropane) under basic conditions to form the corresponding ether linkage. researchgate.net

Sulfonylation : Esterification of the hydroxyl group with sulfonyl chlorides, such as benzenesulfonyl chloride, provides another route to functionalized analogues. nih.gov This reaction creates O-benzenesulfonylated pyrimidines, which can be useful for further chemical transformations or for modifying the molecule's physicochemical properties. nih.gov

General derivatizing agents for hydroxyl groups, including various acyl chlorides and isocyanates, can also be applied to synthesize a broader library of ester and carbamate (B1207046) derivatives. researchgate.net

Table 2: Derivatization Reactions at the 4-Hydroxyl Group

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Chlorination | 4-Chloro |

| Alkyl halide (e.g., R-Br) / Base | O-Alkylation | 4-Ether (O-R) |

| Benzenesulfonyl chloride | Sulfonylation | 4-Benzenesulfonate ester |

Substitutions on the Pyrimidine Ring

The functionalization of the this compound core is primarily achieved through substitution reactions on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The existing hydroxyl group at the C4 position can be converted into a better leaving group to facilitate these substitutions.

Halogenation is a key step in activating the pyrimidine ring for subsequent nucleophilic substitution reactions. The hydroxyl group of this compound can be converted to a halogen, typically chlorine, which serves as an excellent leaving group.

A common method for this transformation is the reaction with phosphorus oxychloride (POCl₃) google.comresearchgate.net. For instance, the related compound 5-fluoro-6-ethyl-4-hydroxypyrimidine is converted to 5-fluoro-6-ethyl-4-chloropyrimidine using POCl₃ google.com. This process is standard for converting hydroxypyrimidines into their chloro-derivatives, which are versatile intermediates. The resulting 4-chloropyrimidine can then undergo further reactions. For example, the ethyl group on a similar chlorinated pyrimidine has been subjected to α-position bromination using N-bromosuccinimide (NBS) google.com.

The general reaction for the chlorination of a hydroxypyrimidine is summarized in the table below.

Table 1: General Conditions for Chlorination of Hydroxypyrimidines

| Reactant | Reagent | Conditions | Product | Ref |

| 4-Hydroxypyrimidine derivative | POCl₃ | Heating | 4-Chloropyrimidine derivative | researchgate.net |

| 5-Fluoro-6-ethyl-4-hydroxypyrimidine | POCl₃ | - | 5-Fluoro-6-ethyl-4-chloropyrimidine | google.com |

The reactivity of the resulting halopyrimidines is influenced by the other substituents on the ring. Quantum mechanics analyses have shown that the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is highly sensitive to the electronic nature of other ring substituents wuxiapptec.com.

Once converted to a halogenated derivative such as 4-chloro-5-ethylpyrimidine, the pyrimidine ring can undergo palladium-catalyzed cross-coupling reactions to introduce alkyl and aryl substituents. Reactions like the Suzuki-Miyaura coupling are widely employed for this purpose.

For example, 4-pyrimidyl tosylates, which are effective alternatives to halogenated pyrimidines, readily participate in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid to yield 4-arylpyrimidines organic-chemistry.org. This method avoids potentially low yields in halogenation steps and offers an efficient route to C-C bond formation organic-chemistry.org. Similarly, palladium-catalyzed C-H arylation has emerged as a powerful tool for modifying heteroaromatics, allowing for the direct coupling of C-H bonds with aryl halides rsc.orgmdpi.combeilstein-journals.org. While specific examples for this compound are not detailed, the arylation of related 2,4-dichloropyrimidine (B19661) intermediates with boronic acids is a common strategy chemrxiv.org.

The development of palladium catalysts with bulky phosphine (B1218219) ligands has been crucial for achieving high yields in these transformations, enabling the construction of complex molecular architectures, including fused heterocyclic systems beilstein-journals.orgmdpi.com.

Table 2: Representative Palladium-Catalyzed Arylation Reactions

| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product Type | Ref |

| 4-Pyrimidyl tosylate | Phenylboronic acid | Pd(OAc)₂/SPhos | Water, 80°C | 4-Arylpyrimidine | organic-chemistry.org |

| 2-Chloro-4-(benzo[b]thiophen-2-yl)pyrimidine | Various anilines | 1M HCl (cat.) | Dioxane, 100°C | 4-Anilino-pyrimidine derivative | chemrxiv.org |

| Aryl iodide β-amino ester | Intramolecular | Pd(PPh₃)₄ | THF, 110°C | Tetrahydroisoquinoline | mdpi.com |

Heterocyclic groups can be attached to the this compound scaffold, often through nucleophilic aromatic substitution (SNAr) on its halogenated derivative. Amine-containing heterocycles are particularly effective nucleophiles for this purpose.

For instance, 2,4-dichloro-5-methylpyrimidine (B13550) reacts with piperidine (B6355638) in dioxane to selectively produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine fishersci.ptthermofisher.com. This highlights the typically higher reactivity of the C4-chloro substituent over the C2-chloro substituent in SNAr reactions wuxiapptec.com. The synthesis of various aminopyrimidine derivatives has been achieved by reacting chloropyrimidines with different amino compounds, including amino acids and their derivatives qu.edu.qa. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities nih.gov.

The introduction of heterocyclic moieties is a key strategy in drug design, as these groups can significantly influence the pharmacological properties of the parent molecule tezu.ernet.inuou.ac.ingoogle.com.

Table 3: Examples of Heterocycle Introduction via SNAr

| Pyrimidine Substrate | Nucleophile | Solvent | Product | Ref |

| 2,4-Dichloro-5-methylpyrimidine | Piperidine | Dioxane | 2-Chloro-5-methyl-4-(piperidin-1-yl)pyrimidine | fishersci.ptthermofisher.com |

| 2,4-Dichloro-5-methylpyrimidine | 5-Aminobenzo[d]oxazol-2(3H)-one | MeOH/H₂O | 5-((2-Chloro-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one | |

| 2-Aminopyrimidine | N-Phthaloyl- or N-Tosylamino acid | Dioxane | 2-(N-Pht- or N-Tos-aminoacyl)aminopyrimidine | qu.edu.qa |

The hydroxyl group of this compound can be transformed into a sulfonate ester, such as a tosylate or mesylate. These sulfonate groups are excellent leaving groups, often more reactive than halides in nucleophilic substitution reactions.

A study demonstrated the efficient ultrasound-promoted tosylation of various 4-pyrimidinols using tosyl chloride and 4-dimethylaminopyridine (B28879) (DMAP), achieving high yields in minutes organic-chemistry.org. More recently, copper-assisted methods have been developed for the direct sulfonylation of hydroxypyridines with sodium sulfinates, providing a practical route to sulfonate esters under mild conditions nih.gov. This approach avoids the use of unstable sulfonyl chlorides nih.gov. These methods are applicable to pyrimidinols and offer a robust way to activate the C4 position for further functionalization. The resulting sulfonate esters can then be used in cross-coupling reactions or substitutions.

Table 4: Sulfonylation of Hydroxypyrimidines and Analogues

| Substrate | Reagent(s) | Conditions | Product Type | Ref |

| 4-Pyrimidinols | Tosyl chloride, DMAP | Ultrasound, 5 min | 4-Pyrimidyl tosylates | organic-chemistry.org |

| Hydroxypyridines | Sodium sulfinates, CuBr₂ | Air, 90°C | Pyridinyl sulfonate esters | nih.gov |

| Alcohols | Mesyl chloride, then Grignard reagent (as halide source) | One-pot, low temp | Alkyl halides | researchgate.net |

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form complex products, minimizing waste and simplifying procedures nih.govacs.orgorganic-chemistry.org. Several MCRs have been developed for the synthesis of the pyrimidine core itself, offering rapid access to a wide range of derivatives.

One notable approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols nih.govacs.orgorganic-chemistry.org. This regioselective reaction proceeds through a cascade of condensation and dehydrogenation steps, producing highly substituted pyrimidines with excellent yields acs.org. Another strategy involves the iodine-mediated reaction of aryl methyl ketones, 2-amino-1,4-naphthoquinone, and barbituric acids to create complex hybrid molecules containing pyrrole, pyrimidine, and naphthoquinone moieties rsc.org. Catalyst-free MCRs have also been developed, further enhancing the green credentials of these synthetic routes rsc.org. Such methods provide powerful tools for generating libraries of pyrimidine-based compounds for screening in drug discovery programs researchgate.netorganic-chemistry.org.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances rasayanjournal.co.inresearchgate.net. In the context of pyrimidine synthesis, this has led to the development of more environmentally benign methodologies.

Key green approaches include the use of safer solvents (like water or ionic liquids), microwave-assisted synthesis, and ultrasound promotion, which can significantly shorten reaction times and increase yields rasayanjournal.co.inresearchgate.net. The use of catalysts, especially reusable ones, is a cornerstone of green chemistry researchgate.net. For instance, an ultrasound-promoted cyclocondensation of β-keto esters and amidines in water provides a rapid and clean synthesis of 4-pyrimidinols organic-chemistry.org. Similarly, iridium-catalyzed MCRs that utilize alcohols derived from biomass as starting materials represent a sustainable pathway to pyrimidines acs.orgorganic-chemistry.org.

Solvent-free methods, such as ball milling, and the use of MCRs inherently align with green chemistry goals by maximizing atom economy and minimizing waste streams rasayanjournal.co.inresearchgate.net. These modern synthetic strategies are crucial for the sustainable production of pyrimidine derivatives like this compound and its downstream products nih.gov.

Catalytic Methods in the Synthesis of this compound and its Derivatives

The synthesis of pyrimidine derivatives, including this compound, has been significantly advanced through the use of various catalytic methods. These methods offer advantages such as improved yields, milder reaction conditions, and greater functional group tolerance compared to classical stoichiometric approaches. Catalysis plays a crucial role not only in the construction of the pyrimidine ring but also in the subsequent functionalization to introduce or modify substituents.

One of the foundational catalytic approaches to pyrimidine synthesis involves the cyclocondensation of a three-carbon component with an amidine-containing compound. While many traditional methods rely on stoichiometric bases, the use of catalysts can enhance the efficiency of these reactions. For instance, Lewis acids have been shown to catalyze the formation of the pyrimidine core. rsc.org Heterogeneous catalysts, such as silica-supported sulfuric acid, have also been employed for the synthesis of substituted pyrimidinones (B12756618) from α,β-unsaturated carbonyls and urea (B33335), highlighting the potential for more environmentally benign and reusable catalytic systems. rsc.org

A direct and efficient one-step synthesis of a closely related compound, 2,6-diamino-5-ethylpyrimidin-4-ol, is achieved through the cyclization of ethyl 2-cyanobutanoate with guanidine hydrochloride in the presence of a base like sodium ethoxide, which acts as a catalyst for the condensation. rsc.org This demonstrates a catalytic approach to a 5-ethyl substituted pyrimidin-4-ol scaffold.

More advanced and versatile methods for the synthesis of substituted pyrimidines involve transition-metal catalysis. These reactions often allow for the construction of the pyrimidine ring with a variety of substituents.

Table 1: Catalytic Methods for the Synthesis of Pyrimidine Derivatives

| Catalyst Type | Reactants | Product Type | Reference |

| Lewis Acid (e.g., SmCl₃) | β-formyl enamides and urea | Substituted pyrimidines | rsc.org |

| Heterogeneous (Silica Supported Sulfuric Acid) | α,β-unsaturated carbonyls and urea | Substituted pyrimidin-2(1H)-ones | rsc.org |

| Zinc Chloride (ZnCl₂) | Enamines, triethyl orthoformate, and ammonium (B1175870) acetate | 4,5-disubstituted pyrimidines | organic-chemistry.org |

| Copper | Ketones and nitriles | Substituted pyrimidines | organic-chemistry.org |

| Iridium | Amidines and alcohols | Trisubstituted pyrimidines | organic-chemistry.org |

| Ruthenium | Enamides and isocyanates | Pyrimidin-4-ones | rsc.org |

Once the pyrimidin-4-ol core is formed, catalytic methods are instrumental in introducing the ethyl group at the 5-position or in synthesizing other derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. For instance, a 5-halopyrimidin-4-ol can be coupled with an organometallic reagent to introduce the ethyl group. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating carbon-carbon bonds. researchgate.netnih.gov

A plausible catalytic route to this compound could involve the synthesis of a 5-halopyrimidin-4-ol intermediate, followed by a palladium-catalyzed cross-coupling reaction with an ethylating agent, such as ethylboronic acid. While direct examples for this compound are not abundant in the literature, the extensive use of this methodology for other pyrimidine derivatives supports its applicability. researchgate.net

Furthermore, the synthesis of derivatives of this compound can be achieved through various catalytic transformations. For instance, the hydroxyl group at the 4-position can be converted to a better leaving group, such as a tosylate or triflate, which can then participate in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at this position.

Another advanced catalytic approach is direct C-H functionalization. Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkylation of heterocycles, including pyrimidines. rsc.orgmdpi.combeilstein-journals.org This method could potentially be applied to a pyrimidin-4-ol substrate to introduce an ethyl group directly at the C5 position, avoiding the need for a pre-functionalized starting material. For example, ruthenium catalysts have been used for the meta-alkylation of phenylpyridine, showcasing the potential for regioselective C-H functionalization. rsc.org

The synthesis of derivatives can also be achieved through tandem catalytic reactions. A notable example is the microwave-assisted tandem Heck-Sonogashira cross-coupling reaction of a protected 6-amino-5-iodo-2-methylpyrimidin-4-ol with terminal alkynes. acs.org This reaction leads to the formation of novel 5-enynyl substituted pyrimidines, which can be further cyclized using a silver catalyst to produce pyrido[2,3-d]pyrimidines. acs.org This highlights the potential for complex molecular architectures to be built from a pyrimidin-4-ol scaffold using a sequence of catalytic steps.

Catalytic hydrogenation is another important transformation for creating derivatives. wikipedia.org For instance, if a 5-vinylpyrimidin-4-ol intermediate were synthesized, its selective hydrogenation using a catalyst like palladium on carbon (Pd/C) would yield this compound. organic-chemistry.org

Table 2: Catalytic Transformations for the Synthesis of this compound Derivatives

| Catalytic Reaction | Substrate | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | 5-Halopyrimidin-4-ol | Pd catalyst (e.g., Pd(PPh₃)₄), Ethylboronic acid | This compound | researchgate.netnih.gov |

| Tandem Heck-Sonogashira | 5-Iodopyrimidin-4-ol derivative, terminal alkyne | Pd catalyst, Ag catalyst for cyclization | Pyrido[2,3-d]pyrimidine (B1209978) | acs.org |

| C-H Ethylation | Pyrimidin-4-ol | Ru or other transition metal catalyst | This compound | rsc.orgmdpi.combeilstein-journals.org |

| Hydrogenation | 5-Vinylpyrimidin-4-ol | Pd/C, H₂ | This compound | wikipedia.orgorganic-chemistry.org |

Enzyme Inhibition Studies

Other Enzyme Systems

Analogues of this compound have demonstrated inhibitory activity against several other key enzyme systems beyond a single class. For instance, certain derivatives are recognized for their potential to inhibit enzymes crucial to metabolic pathways smolecule.com.

One significant area of investigation has been the inhibition of protein kinases. A series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. nih.gov Structure-activity relationship (SAR) studies revealed that these compounds' inhibitory profile more closely resembles that of pyrido[3,2-d]pyrimidines, suggesting the importance of a carbon atom at the 5-position for enhanced potency. nih.gov While some of these pyrimido[5,4-d]pyrimidine (B1612823) analogues were less potent in isolated enzyme assays compared to reference compounds, they showed considerable superiority as inhibitors of EGFR autophosphorylation in cellular assays. nih.gov

Another critical enzyme target is dihydrofolate reductase (DHFR), which plays a vital role in nucleotide biosynthesis. elifesciences.org A novel series of DHFR inhibitors based on a 6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione scaffold has been identified. These compounds were found to be active against both wild-type and trimethoprim-resistant variants of E. coli DHFR, highlighting their potential as next-generation antibiotics that could circumvent common resistance mechanisms. elifesciences.org

Receptor Modulation Activities

Pyrimidine derivatives have been extensively studied for their ability to modulate various receptors, with a notable focus on G protein-coupled receptors (GPCRs). nih.govnih.govtcgls.comresearcher.lifeacs.orgcommonorganicchemistry.comsemanticscholar.orgnih.gov

A significant body of research has centered on the development of pyrimidine-based analogues as agonists for G protein-coupled receptor 119 (GPR119). nih.govnih.govtcgls.comresearcher.lifeacs.orgcommonorganicchemistry.comsemanticscholar.orgnih.gov GPR119 is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, where its activation stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). semanticscholar.orgnih.gov This makes GPR119 an attractive target for the treatment of type 2 diabetes and obesity. nih.gov

Several distinct pyrimidine-containing scaffolds have been explored for their GPR119 agonist activity. A novel series of pyrimido[5,4-d]pyrimidine derivatives was designed and optimized, leading to the discovery of compounds with highly potent agonistic activities, exhibiting EC₅₀ values in the low nanomolar range (e.g., 2.2 nM and 8.1 nM). nih.gov

Another successful approach involved a bioisosteric replacement strategy to develop novel sulfonylphenyl thieno[3,2-d]pyrimidine (B1254671) derivatives as GPR119 agonists. nih.gov The representative compound from this series demonstrated potent agonistic activity in cell-based assays and significantly improved glucose tolerance in animal models. nih.gov Similarly, phenylamino- and phenoxy-substituted pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent GPR119 agonists. tcgls.com

Furthermore, research into 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines led to the identification of potent and selective GPR119 agonists. acs.org One such compound, GSK1104252A, showed excellent pharmacokinetic properties and demonstrated a role for GPR119 in glucose homeostasis in rodent models. acs.org A patent application also describes cyanopyrazole derivatives containing a 1-(5-ethylpyrimidin-2-yl)piperidine moiety that modulate GPR119 activity, indicating their potential use in treating diseases like diabetes where GPR119 activity is a contributing factor. commonorganicchemistry.com

| Scaffold | Key Findings | Example Compound/Series | Reported Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Pyrimido[5,4-d]pyrimidine | Novel series with significant GPR119 agonistic activities. | Analogue 15a | 2.2 nM | nih.gov |

| Thieno[3,2-d]pyrimidine | Potent agonistic activity discovered via bioisosteric replacement. | Derivative 43 | Potent in cell-based assays | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Phenylamino- and phenoxy-substituted derivatives showed good potency. | Compound I | Good potency and promising PK profile | tcgls.com |

| 6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidine | Potent and selective GPR119 agonists identified. | GSK1104252A (Compound 3) | Potent and selective | acs.org |

| Cyanopyrazole with 5-Ethylpyrimidine (B1285229) | Compounds modulate GPR119 activity. | 1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-4-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}-1H-pyrazole-5-carbonitrile | Modulator of GPR119 | commonorganicchemistry.com |

Antimicrobial and Antiparasitic Activities

The pyrimidine core is a well-established pharmacophore in the development of agents targeting infectious diseases, including parasitic, bacterial, fungal, and viral infections. nih.govnih.govamazonaws.comnih.gov

Derivatives of 5-ethylpyrimidine have been investigated for their potential to combat malaria. Research has been conducted on analogues of pyrimethamine (B1678524), which is 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine, a known antimalarial drug. nih.govgoa.gov.in In one study, thirteen new analogues of pyrimethamine were synthesized where the alpha position of the 6-ethyl substituent was modified. nih.gov The resulting oxygen analogues (ketals, ketone, alcohol), a dimethyl hydrazone, and a nitrone derivative all displayed activity against Plasmodium berghei in mice, with potencies ranging from 1/4 to 1/16 that of pyrimethamine itself. nih.gov This indicates that modification of the ethyl group is a viable strategy for developing new antimalarial compounds based on the pyrimidine scaffold. nih.gov The design of pyrimidine derivatives as antiplasmodial antifolates continues to be an area of interest in antimalarial drug discovery. liverpool.ac.uk

The pyrimidine scaffold is a cornerstone in the search for new antibacterial and antifungal agents. acs.orgnih.govnih.govamazonaws.comfrontiersin.orgptfarm.plnih.govrsc.orgias.ac.inresearchgate.netmdpi.comnih.govresearchgate.netnih.gov

Antifungal Activity: Numerous studies have demonstrated the potent fungicidal properties of pyrimidine derivatives against a wide range of phytopathogenic fungi. nih.govamazonaws.comfrontiersin.orgnih.gov

Three series of novel pyrimidine derivatives were synthesized and showed that the antifungal activities of most of the compounds were equal to or higher than the commercial fungicides flumorph (B1672888) and dimethomorph. nih.gov

Novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton exhibited excellent antifungal activity against Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp. when compared to pyrimethanil (B132214). frontiersin.org

Another study synthesized pyrimidine derivatives containing an amide moiety. nih.gov One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent activity against Phomopsis sp. with an EC₅₀ value of 10.5 μg/ml, superior to that of pyrimethanil (32.1 μg/ml). nih.govfrontiersin.org

Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated, with some compounds showing inhibitory activity against Cytospora sp. and Fusarium solani. amazonaws.com

| Derivative Class | Target Fungi | Key Finding | Reference |

|---|---|---|---|

| General Pyrimidine Derivatives | 14 Phytopathogenic fungi | Activity equal to or higher than flumorph and dimethomorph. | nih.gov |

| Pyrimidine-1,3,4-thiadiazole | Botrytis cinerea, Phomopsis sp. | Compound 6h showed higher activity than pyrimethanil. | frontiersin.org |

| Pyrimidine-Amide | Phomopsis sp. | Compound 5o (EC₅₀ 10.5 µg/ml) was more potent than pyrimethanil. | nih.govfrontiersin.org |

| Pyrazolo[1,5-a]pyrimidine | Cytospora sp., Fusarium solani | Compound 4h inhibited growth with IC₅₀ values of 27.32 and 21.04 µg/mL, respectively. | amazonaws.com |

Antibacterial Activity: Pyrimidine derivatives have shown significant promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govptfarm.plrsc.orgias.ac.inresearchgate.net

A study on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines confirmed that aromatic residues and electronegative radicals in the structure are significant elements influencing antibacterial activity. ptfarm.pl

A novel thiophenyl-pyrimidine derivative was shown to be a potent agent against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), with a proposed mechanism of inhibiting FtsZ polymerization and bacterial cell division. rsc.org

The ease of functionalization of the pyrimidine core at positions C-2, C-4, or C-6 allows for the creation of diverse compound libraries to identify antibacterial hits. nih.gov

Derivatives of 5-(5-amino-1,3,4-thiadiazole-2-yl)-dihydropyrimidin-2(1H)-one and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-dihydropyrimidin-2(1H)-one have shown promising antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to ciprofloxacin. ias.ac.in

Analogues of pyrimidine nucleosides have long been a focus of antiviral research. nih.govevitachem.comosti.gov

A significant class of antiviral pyrimidines includes 5-vinylpyrimidine nucleoside analogs. nih.gov Compounds such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) are highly potent and selective inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov Their selective action relies on specific phosphorylation by the virus-encoded thymidine (B127349) kinase. nih.gov

In the context of human immunodeficiency virus (HIV), 3-Hydroxypyrimidine-2,4-dione (HPD) derivatives have been designed as inhibitors of HIV reverse transcriptase (RT). osti.gov Analogues featuring a cyclohexylmethyl group at the C-6 position and an ethyl or isopropyl group at the C-5 position demonstrated potent inhibition of HIV-1 in the low nanomolar to submicromolar range, with a favorable therapeutic profile in cell culture. osti.gov

Another pyrimidine derivative, 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil, has been noted in the literature for its potential relevance in studies related to antiviral activity against HIV. evitachem.com

Anticancer and Cytotoxic Activities

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting notable anticancer and cytotoxic effects. humanjournals.comnih.gov The pyrimidine nucleus is a key pharmacophore, and its derivatives have been extensively studied for their potential as antiproliferative agents. nih.gov

Research has shown that the introduction of various substituents to the pyrimidine ring can significantly influence its biological activity. humanjournals.com For instance, a series of pyrimidine derivatives containing aryl urea moieties were synthesized and evaluated for their anticancer activities against colon and prostate cancer cell lines. nih.gov One compound in this series demonstrated significant cytotoxic activity against the SW480 cancer cell line with an IC50 value of 11.08 µM. nih.gov

Furthermore, certain pyrimidine analogues have shown promising activity against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, and renal cancer. researchgate.net The cytotoxic effects of some pyrimidine derivatives have been investigated against non-small-cell lung cancer cells (A549), breast epithelial cancer cells (MCF-7), and prostate cancer cells (PC3). biointerfaceresearch.com

The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with cellular processes crucial for cancer cell growth and proliferation. For example, some derivatives have been shown to induce apoptosis and cause cell cycle arrest. nih.govnih.gov The structural similarity of pyrimidines to the nucleic acid bases, which are fundamental components of DNA and RNA, allows them to interact with various biological targets, including enzymes and receptors involved in cancer pathways. humanjournals.com

Detailed research findings on the anticancer activities of specific this compound analogues are presented in the table below:

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (colon cancer) | 11.08 µM | nih.gov |

| Piperazine-linked bergenin (B1666849) hybrids (5a, 5c, 10f, 13o) | CAL-27, SCC09 (tongue and oral cancer) | 15.41–92.9 µM | nih.gov |

| Thiazolidinone-isatin hybrid (7g) | A549, MCF-7, PC3 | 40-50 µM | biointerfaceresearch.com |

| N-3 alkylated pyrimidinone derivatives (190, 191) | Leukemia, non-small cell lung, melanoma, renal | Promising activity | researchgate.net |

| Oxazolo[5,4-d]pyrimidine derivative (17) | HCT116 (colorectal carcinoma) | < 100 nM | mdpi.com |

| Trichogin GA IV analogs | MDA-MB-231 (breast cancer) | 8-13 µM | mdpi.com |

Anti-inflammatory Properties

Several pyrimidine derivatives have demonstrated significant anti-inflammatory properties. humanjournals.com The mechanism behind this activity is often linked to the inhibition of key inflammatory mediators. nih.gov For example, some pyrimidine derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the production of prostaglandins (B1171923) involved in inflammatory responses. nih.govmdpi.com

The anti-inflammatory effects of pyrimidine analogues have been evaluated in various in vitro and in vivo models. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. nih.gov Similarly, other pyrimidine derivatives have exhibited anti-inflammatory effects comparable to standard drugs like indomethacin (B1671933) in animal models of inflammation. nih.gov

The ability of these compounds to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages has also been reported. This suggests their potential in treating inflammatory diseases.

Here is a table summarizing the anti-inflammatory activities of selected pyrimidine analogues:

| Compound/Analogue | Assay/Model | Key Findings | Reference |

| Pyrano[2,3-d]pyrimidine derivatives (5 and 6) | In vitro COX-2 inhibition | IC50 = 0.04 µM | nih.gov |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives (7-9) | Carrageenan-induced paw edema in rats | ED50 = 8.23-11.60 µM | nih.gov |

| 5-pyridin-2-yl-1H- researchgate.netresearchgate.netnih.govtriazole-3-carboxylic acid ethyl ester | Egg albumin denaturation assay | 71.1% inhibition at 1000 µg/mL | nih.gov |

| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema and croton oil-induced ear edema | Significant anti-inflammatory activity | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidine derivatives is highly dependent on their chemical structure. researchgate.net Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how different substituents and their positions on the pyrimidine ring influence the pharmacological effects. nih.govresearchgate.net

Influence of Substituent Position and Nature on Biological Activity

The position and nature of substituents on the pyrimidine nucleus play a critical role in determining the biological activity of its derivatives. nih.govresearchgate.net For instance, in a series of pyrimidine-4-carboxamides investigated as NAPE-PLD inhibitors, modifications at three different substituent positions were made to optimize potency and lipophilicity. acs.orgresearchgate.net It was found that replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine increased the inhibitory potency. researchgate.net Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine led to a further increase in activity. researchgate.net

In another study on YC-1 analogues, it was observed that the number and position of nitrogen atoms in the heterocyclic rings had a close relationship with inhibitory activity. nih.gov For example, a compound with a 1H-pyrazolo[4,3-c]pyridine core was more potent than one with an indazole core. nih.gov

The electronic effects of substituents also play a significant role. Electron-withdrawing groups, such as the difluoromethyl group, can alter the electron density of the pyrimidine ring, affecting its reactivity and interaction with biological targets. vulcanchem.com Conversely, electron-releasing substituents can increase the basicity of the ring. scialert.net

Pharmacophore Identification

Pharmacophore modeling is a computational technique used to identify the essential structural features required for a molecule to exhibit a specific biological activity. researchgate.net For pyrimidine derivatives, several pharmacophore hypotheses have been generated to guide the design of new and more potent compounds.

For example, a five-point pharmacophore hypothesis (DDRRR) was generated for pyrrolo[2,3-d]pyrimidine analogues as RET inhibitors, highlighting the essential features for activity. researchgate.net Another study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors identified a pharmacophore hypothesis (DHHRR_1) consisting of key features necessary for their anticancer activity. researchgate.net

These models help in understanding the key interactions between the pyrimidine-based ligands and their biological targets, thereby facilitating the rational design of new analogues with enhanced pharmacological properties.

Mechanisms of Action (MOA) Elucidation

Understanding the mechanisms of action (MOA) of this compound and its analogues is crucial for their development as therapeutic agents. researchgate.net The diverse biological activities of these compounds are a result of their interaction with various cellular targets and pathways. researchgate.netbeilstein-journals.org

In the context of anticancer activity, several pyrimidine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, a pyrimidine derivative with an aryl urea moiety was shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This compound also caused cell cycle arrest at the G2/M phase and induced the loss of mitochondrial membrane potential in cancer cells. nih.gov Other pyrimidine analogues have been shown to induce apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl-2 expression. biointerfaceresearch.com

The anti-inflammatory effects of pyrimidine derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov Some derivatives have also been shown to decrease the levels of reactive oxygen species (ROS) in inflammatory cells, indicating an antioxidant mechanism contributing to their anti-inflammatory effects. mdpi.com

Furthermore, pyrimidine analogues can act as inhibitors of various other enzymes. For instance, certain derivatives have been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. acs.orgresearchgate.net The hydroxyl group at the 4-position of the pyrimidine ring is often crucial for the binding affinity and specificity towards target proteins.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as 5-Ethylpyrimidin-4-ol, might bind to a receptor's active site and to assess the stability of this interaction over time. plos.orgnih.gov These methods are crucial in rational drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

Ligand-Protein Interactions with Target Enzymes/Receptors

The interaction between a ligand and a biological target is the foundation of its pharmacological effect. nih.govnih.gov Molecular docking studies on various pyrimidine (B1678525) derivatives have revealed key interaction patterns with numerous important enzymes and receptors. For instance, studies on pyrazolo[3,4-d]pyrimidine analogs targeting the TRAP1 protein, a key player in cancer, have shown that specific interactions are crucial for high binding affinity. mdpi.com These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

The stability of such interactions is further confirmed using MD simulations, which simulate the movement of atoms over time, ensuring the ligand remains stably bound within the active site. plos.org

Table 1: Illustrative Docking Scores and Key Interactions for Pyrimidine Analogs with Target Proteins (Note: This data is representative of pyrimidine derivatives, not this compound specifically, and is used for illustrative purposes.)

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrazolo[3,4-d]pyrimidine | TRAP1 | -11.265 | PHE 583, CYS 532, ASP 594 | mdpi.com |

| Thiazolyl Pyridine | EGFR | -21.988 | (Not specified) | (General docking study) |

| Pyrimidine derivative | CDK2 | (Not specified) | (Not specified) | nih.gov |

| Thiazole-Pyridine Hybrid | SARS-CoV-2 Mpro | -8.6 | (Not specified) | nih.gov |

Quantum Chemical Insights and DFT Approach

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic properties, which govern its stability, reactivity, and interactions. nih.govmdpi.com Such calculations can elucidate the molecular structure, vibrational frequencies, and electronic charge distribution. nih.gov

Electronic Structure and Reactivity Predictions

DFT calculations can be used to determine the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net For this compound, MEP analysis would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net

Table 2: Representative Quantum Chemical Properties for a Heterocyclic Analog (Note: The following data for 5-(4-chlorophenyl)-1H-tetrazole is used to illustrate typical outputs of DFT calculations.)

| Parameter | Value | Significance | Reference |

| HOMO Energy | -8.11 eV | Electron-donating ability | researchgate.net |

| LUMO Energy | -2.31 eV | Electron-accepting ability | researchgate.net |

| Energy Gap (ΔE) | 5.80 eV | Chemical reactivity and stability | researchgate.net |

| Dipole Moment | 5.63 Debye | Molecular polarity | researchgate.net |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. ADMET prediction models use a molecule's structure to estimate these properties computationally, helping to identify potential liabilities early in the drug discovery process and reduce late-stage failures. researchgate.netresearchgate.net

For this compound, various ADMET parameters can be predicted using established in silico tools. These predictions are based on large datasets of known compounds and their experimentally determined properties. Key parameters include:

Absorption: Predictions of human intestinal absorption (HIA) and oral bioavailability. Rules like Lipinski's Rule of Five are often used as initial filters. mdpi.com

Distribution: Estimation of properties like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com

Excretion: Estimation of how the compound is cleared from the body.

Toxicity: Prediction of potential toxicities such as carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). nih.gov

Studies on similar heterocyclic compounds have shown that it is possible to design molecules with favorable ADMET profiles, such as good oral absorption and low toxicity. nih.govnih.govnih.gov

Table 3: Illustrative Predicted ADMET Properties for Pyrimidine Analogs (Note: This table presents a range of typical ADMET predictions for pyrimidine-like compounds, not specific data for this compound.)

| Property | Predicted Value/Classification | Importance |

| Lipinski's Rule of Five | 0-1 Violations | Good oral bioavailability potential |

| Human Intestinal Absorption | High | Good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | CNS side effects (depends on target) |

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| hERG Inhibition | Non-inhibitor | Lower risk of cardiotoxicity |

QSAR (Quantitative Structure-Activity Relationship) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. scielo.brresearchgate.net

For a series of pyrimidine derivatives, a QSAR model would be developed using a dataset of compounds with known biological activities (e.g., IC50 values). tandfonline.com Molecular descriptors, which can be constitutional, topological, geometric, or electronic, are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build the predictive model. nih.govscielo.br

A QSAR study on pyrimidine derivatives with larvicidal activity found that properties like hydrophobicity (logP) and the presence of specific substituent groups were key for activity. scielo.br Another study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors successfully used an artificial neural network to model the complex, non-linear relationships between structure and activity. nih.gov These studies underscore that QSAR can effectively guide the optimization of the pyrimidine scaffold for various biological targets. researchgate.net

Advanced Characterization and Analytical Techniques in 5 Ethylpyrimidin 4 Ol Research

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Ethylpyrimidin-4-ol by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine (B1678525) ring protons. The ethyl group would present as a characteristic triplet for the methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-CH₂) protons coupled to the methyl protons. The protons on the pyrimidine ring would appear as singlets or doublets in the aromatic region of the spectrum. The hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum for this compound would be expected to display six distinct signals, corresponding to the two carbons of the ethyl group and the four unique carbons of the pyrimidine ring.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Ethyl -CH₃ | ~1.2 | Triplet (t) |

| ¹H | Ethyl -CH₂ | ~2.6 | Quartet (q) |

| ¹H | Pyrimidine C2-H | ~8.0 | Singlet (s) |

| ¹H | Pyrimidine C6-H | ~7.8 | Singlet (s) |

| ¹H | 4-OH | Variable (broad) | Singlet (s) |

| ¹³C | Ethyl -CH₃ | ~13 | N/A |

| ¹³C | Ethyl -CH₂ | ~22 | N/A |

| ¹³C | Pyrimidine C2 | ~150 | N/A |

| ¹³C | Pyrimidine C4 | ~165 | N/A |

| ¹³C | Pyrimidine C5 | ~115 | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200-3600 (broad) |

| C-H (pyrimidine) | Stretch | 3000-3100 |

| C-H (ethyl) | Stretch | 2850-2960 |

| C=N / C=C | Ring Stretch | 1500-1650 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound (C₆H₈N₂O), the molecular weight is 124.14 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural information.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

X-ray Crystallography and Structural Determination

While spectroscopic methods provide information about molecular connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of this compound is the essential first step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is recorded.

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final, detailed molecular structure.

Although a specific crystal structure for this compound is not widely reported in public databases, the analysis would yield the parameters listed in the table below. Such data is crucial for understanding the molecule's conformation and packing in the solid state.

Typical Parameters Determined from X-ray Crystallography

| Parameter | Description | Value for this compound |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| Bond Lengths (Å) | The precise distances between bonded atoms. | To be determined |

| Bond Angles (°) | The angles between adjacent bonds. | To be determined |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques used in the analysis of pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate components of a mixture and determine the purity of a compound. For a molecule like this compound, a reverse-phase HPLC method is typically employed. In this setup, the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method is crucial for quality control.

Typical HPLC Parameters for Purity Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Column | The stationary phase used for separation. | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | The solvent system that carries the sample. | Gradient of Water and Acetonitrile (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |

| Detector | The device used to detect the compound as it elutes. | UV-Vis Detector (e.g., at 254 nm) |

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is characteristic of the compound in a given system.

Potential Therapeutic Applications and Drug Discovery

5-Ethylpyrimidin-4-ol as a Lead Compound for Pharmaceutical Development

While direct research on this compound as a lead compound is not extensively documented in publicly available literature, the foundational pyrimidine (B1678525) core is a well-established starting point for drug development. The structural features of pyrimidinols, including their capacity for hydrogen bonding and potential for diverse substitutions, make them attractive candidates for lead optimization.

A closely related analog, 2,4-diamino-6-ethylpyrimidin-5-ol, serves as an excellent example of how this scaffold can be utilized. This compound has been identified as a key "head" fragment in the design of potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial target for antimalarial drugs. nih.gov The clinical candidate P218 (3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy} phenyl)propanoic acid) was developed from this lead structure and has demonstrated significant potency and safety in preclinical and human studies. researchgate.net The development of P218 highlights the potential of ethyl-substituted pyrimidinol derivatives to serve as foundational structures for generating high-value therapeutic agents. researchgate.net

The broad biological activity of the pyrimidine ring system allows it to be a versatile lead structure for targeting various conditions, including cancer, microbial infections, and neurological disorders. nih.gov Its ability to mimic nucleotide bases allows for interaction with numerous biological targets, making it a cornerstone in the search for novel therapeutics. ekb.egekb.eg

Development of Novel Chemical Entities Based on this compound Scaffold

The this compound scaffold offers a versatile platform for the development of novel chemical entities through various medicinal chemistry strategies, such as scaffold hopping and fragment-based drug design. nih.govnih.gov The pyrimidine core can be modified or fused with other ring systems to create compounds with new or enhanced biological activities and improved pharmacological profiles.

One successful approach is the fusion of the pyrimidine ring with other heterocyclic structures. For instance, thiazolo[4,5-d]pyrimidines, which are structural isosteres of natural purines, have been developed as potent therapeutics for a wide array of diseases, including cancer, inflammation, and viral infections. nih.govresearchgate.netsemanticscholar.org Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as kinase inhibitors for cancer therapy. rsc.org

Fragment-based drug design has also proven effective. In the development of new antimalarials, the 2,4-diamino-6-ethylpyrimidin-5-ol fragment was linked with other small molecules that bind to adjacent sites on the target enzyme, PfDHFR. nih.gov This strategy led to the creation of novel, potent inhibitors with drug-like properties. nih.gov These examples demonstrate that the core structure, analogous to this compound, can be systematically built upon to generate new generations of targeted therapies.

| Scaffold | Therapeutic Target/Application | Development Strategy | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidines | Anticancer, Anti-inflammatory, Antiviral | Ring fusion (Purine isosteres) | nih.govresearchgate.netsemanticscholar.org |

| Pyrido[2,3-d]pyrimidines | Kinase inhibitors (Anticancer) | Ring fusion | rsc.org |

| Oxazolo[5,4-d]pyrimidines | CB2 cannabinoid receptor antagonists | Scaffold hopping | nih.gov |

| Biphenyl Pyrimidines | Antimalarial (PfDHFR inhibitors) | Fragment linking | nih.gov |

Strategies for Overcoming Drug Resistance in Relevant Diseases

A significant challenge in modern medicine is the emergence of drug resistance in cancer and infectious diseases. Pyrimidine-based scaffolds are at the forefront of efforts to overcome this problem. nih.govekb.eg Their synthetic tractability allows for the rational design of molecules that can effectively inhibit mutated or resistant targets.

In oncology, pyrimidine derivatives have been developed as third-generation epidermal growth factor receptor (EGFR) inhibitors. These agents are designed to be effective against specific mutations, such as T790M, that confer resistance to earlier generations of EGFR inhibitors in non-small-cell lung cancer. nih.govekb.eg By modifying the substitution pattern on the pyrimidine ring, researchers can fine-tune the binding affinity and selectivity of these inhibitors for the mutated kinase. nih.gov

Similarly, in the field of infectious diseases, pyrimidine derivatives have been instrumental in combating resistance. The antimalarial drug pyrimethamine (B1678524), a diaminopyrimidine, has lost efficacy in many regions due to resistance-conferring mutations in the target enzyme, PfDHFR. nih.gov The development of new inhibitors based on the 2,4-diamino-6-ethylpyrimidin-5-ol scaffold, such as P218, was specifically aimed at creating compounds that could effectively inhibit both the wild-type and the resistant, mutated forms of the enzyme. nih.govresearchgate.net Hybridizing the pyrimidine ring with other pharmacophores has also been shown to be a competent strategy for overcoming drug resistance in bacteria. nih.gov

Role of this compound Derivatives as Drug Intermediates

Substituted pyrimidines, including structures related to this compound, are crucial intermediates in the synthesis of complex pharmaceutical agents. Their ability to undergo various chemical reactions at different positions on the ring makes them valuable building blocks for medicinal chemists.

For example, the synthesis of the clinical candidate P218 relies on the key intermediate 2,4-diamino-6-ethyl-5-hydroxypyrimidine (B1629522). researchgate.net This intermediate is prepared through a multi-step synthesis and then coupled with another part of the molecule to form the final drug product. researchgate.net The development of practical, scalable synthetic routes for such pyrimidine intermediates is critical for the large-scale production of the final medication. researchgate.net

In many synthetic schemes for complex drugs, a pyrimidine derivative is constructed early and then elaborated upon. For instance, 2,4-dichloropyrimidine (B19661) derivatives are common starting materials that undergo sequential nucleophilic aromatic substitution (SNAr) reactions to introduce different functional groups, leading to the final complex drug candidates. nih.gov The ethyl group at the 5-position of the pyrimidine ring can influence the reactivity and properties of the molecule, making 5-ethylpyrimidine (B1285229) derivatives specific and valuable intermediates for certain synthetic targets.

Conclusion and Future Perspectives in 5 Ethylpyrimidin 4 Ol Research

Summary of Key Findings and Contributions

Research into pyrimidine (B1678525) analogues has established the pyrimidine core as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. ijsat.orggsconlinepress.comnih.gov The substituent at the C5 position of the pyrimidine ring is known to play a critical role in determining the biological activity and target selectivity of these molecules. acs.org

While direct studies on 5-Ethylpyrimidin-4-ol are not extensively documented in the reviewed literature, key findings from closely related 5-substituted pyrimidine derivatives offer valuable insights. For instance, structure-activity relationship (SAR) studies on various pyrimidine-based inhibitors have demonstrated that the nature of the C5 substituent significantly influences binding affinity to biological targets. acs.orgnih.gov Research on 5-substituted pyridopyrimidines as adenosine (B11128) kinase inhibitors has shown that modifications at this position can enhance aqueous solubility while maintaining potent in vitro activity. nih.gov Conversely, in the context of dihydroorotate (B8406146) dehydrogenase inhibition, a steric limitation has been observed for substituents at the C5 position, suggesting that the size of the ethyl group in this compound could be a determining factor for its activity against this enzyme. nih.gov

Furthermore, studies on 2-anilino-4-(thiazol-5-yl)pyrimidines as CDK9 inhibitors revealed that a hydroxyl group at the C5 position can be detrimental to biological activity, highlighting the nuanced effects of C5 substitutions. acs.org This underscores the importance of the ethyl group in this compound in defining its unique pharmacological profile. The collective findings suggest that the ethyl group at the C5 position of the pyrimidin-4-ol core likely imparts specific steric and electronic properties that could be exploited for targeted drug design.

Unexplored Research Avenues and Challenges

Despite the broad interest in pyrimidine chemistry, several research avenues for this compound remain largely unexplored. A primary challenge is the development of efficient and sustainable synthetic methodologies specifically tailored for the introduction of an ethyl group at the C5 position of the pyrimidin-4-ol ring. While general methods for pyrimidine synthesis exist, optimizing these for this specific substitution pattern is a crucial first step for facilitating further research. ijsat.org

Future research should focus on a comprehensive biological screening of this compound and its derivatives against a wide range of therapeutic targets. Given the known activities of other 5-substituted pyrimidines, promising areas for investigation include:

Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors, and the ethyl group at C5 could confer selectivity for specific kinases involved in cancer or inflammatory diseases. acs.org

Antimicrobial Activity: The pyrimidine scaffold is a common feature in antimicrobial agents, and this compound could serve as a lead compound for the development of new antibiotics or antifungals. gsconlinepress.com

Enzyme Inhibition: As suggested by studies on dihydroorotate dehydrogenase, this compound could be investigated as an inhibitor of various enzymes where the C5 substituent can modulate activity. nih.gov

Translational Potential of this compound Research

The translational potential of research into this compound is substantial, given the proven track record of pyrimidine-based compounds in clinical applications. ijsat.orgnih.gov Several FDA-approved drugs, such as 5-fluorouracil (B62378) and imatinib, feature a pyrimidine core, demonstrating the therapeutic viability of this heterocycle. ijsat.org

Should this compound or its derivatives exhibit potent and selective biological activity, the pathway to clinical translation could involve several key areas:

Oncology: The development of targeted anticancer therapies remains a high priority. If derivatives of this compound show efficacy as kinase inhibitors or antimetabolites, they could be advanced as novel cancer therapeutics. ijsat.orgnih.gov

Infectious Diseases: With the rising threat of antimicrobial resistance, there is a pressing need for new anti-infective agents. The pyrimidine scaffold provides a promising starting point for the discovery of novel antibiotics and antifungals. gsconlinepress.com

Inflammatory Disorders: The anti-inflammatory properties of some pyrimidine derivatives suggest that this compound analogues could be developed for the treatment of chronic inflammatory conditions.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the versatility of the pyrimidine scaffold, combined with the potential for unique biological activity conferred by the 5-ethyl substitution, positions this compound as a molecule with significant translational potential. Future research focused on its synthesis, biological characterization, and structure-activity relationship studies will be crucial in unlocking its therapeutic promise.

Q & A

Q. What are the established synthetic routes for 5-Ethylpyrimidin-4-ol, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of substituted pyrimidine precursors. For example, a common route uses ethanol or methanol as solvents under reflux (80–100°C) with nitrogen/argon protection to prevent oxidation . Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be employed for reduction steps, while halogens (e.g., Cl₂, Br₂) facilitate substitution reactions. Yield optimization requires precise control of reaction time (e.g., 24 hours for complete cyclization) and purification via recrystallization or silica gel chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and ethyl/methyl substituents (δ 1.2–1.4 ppm for CH₃). ¹³C NMR confirms carbon environments, including the hydroxyl-bearing C4 (δ 160–165 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 124.14 ([M+H]⁺) validate the molecular formula (C₆H₈N₂O) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) with retention times calibrated against reference standards .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C). Adjusting pH to 6–8 enhances aqueous solubility due to deprotonation of the hydroxyl group .

- Stability : Degrades above 150°C; store at –20°C under inert gas (argon) to prevent oxidation. Stability in biological buffers (e.g., PBS) should be validated via UV-Vis spectroscopy (λmax ~260 nm) over 24–72 hours .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve scalability and environmental sustainability?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to reduce reaction time and energy consumption .

- Solvent Replacement : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, to improve atom economy .

- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce waste generation .

Q. How should researchers address contradictory bioactivity data for this compound in different experimental models?

- Methodological Answer :

- Orthogonal Assays : Compare results from in vitro enzyme inhibition assays (e.g., IC₅₀ values) with in vivo pharmacokinetic studies to identify model-specific discrepancies .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to assess whether conflicting MIC values stem from concentration-dependent effects .